molecular formula C21H39N3O B14353173 2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one CAS No. 94088-48-9

2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one

Cat. No.: B14353173
CAS No.: 94088-48-9
M. Wt: 349.6 g/mol
InChI Key: UFDZRWXZNOXKCS-KTKRTIGZSA-N
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Description

2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one can be achieved through several methods. One common approach involves the reaction of an appropriate aldehyde with an amine to form an imine, followed by cyclization to form the imidazole ring. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and a catalyst such as acetic acid or hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its long aliphatic chain and imidazole ring contribute to its versatility and potential for various applications .

Properties

94088-48-9

Molecular Formula

C21H39N3O

Molecular Weight

349.6 g/mol

IUPAC Name

2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one

InChI

InChI=1S/C21H39N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-19-20(25)23-21(24)22/h9-10H,2-8,11-19H2,1H3,(H2,22,23,25)/b10-9-

InChI Key

UFDZRWXZNOXKCS-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCN1CC(=O)N=C1N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN1CC(=O)N=C1N

Origin of Product

United States

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